molecular formula C17H14N6OS2 B2947753 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1421526-74-0

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2947753
CAS RN: 1421526-74-0
M. Wt: 382.46
InChI Key: XHURYBLRKVGHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N6OS2 and its molecular weight is 382.46. The purity is usually 95%.
The exact mass of the compound N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide and related compounds has primarily focused on their synthesis, characterization, and potential biological activities. For instance, Hassan et al. (2014) describe the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Photosynthetic Electron Transport Inhibition

Compounds related to N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide have been evaluated for their ability to inhibit photosynthetic electron transport. Vicentini et al. (2005) synthesized and screened a series of pyrazole derivatives as potential inhibitors, finding that some compounds exhibited inhibitory properties comparable to commercial herbicides, which could imply their use in agricultural research to develop new herbicides or study photosynthesis (Vicentini et al., 2005).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of derivatives of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide have been a focal point of research. Othman and Hussein (2020) synthesized novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, evaluating their antibacterial bioactivity against different strains and antifungal activity, indicating the potential for these compounds in developing new antimicrobial agents (Othman & Hussein, 2020).

Inhibitors of Photosynthetic Electron Transport

Further studies on derivatives of this chemical structure have explored their potential as photosynthetic electron transport inhibitors. Vicentini et al. (1994) outlined a procedure for synthesizing 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones, suggesting applications in studying the mechanisms of photosynthesis and developing herbicides (Vicentini et al., 1994).

properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-14(26-17(20-11)13-4-2-9-25-13)10-18-16(24)12-5-6-15(22-21-12)23-8-3-7-19-23/h2-9H,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHURYBLRKVGHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.